molecular formula C15H22O B7984134 trans-2-(4-Propylphenyl)cyclohexanol

trans-2-(4-Propylphenyl)cyclohexanol

Cat. No.: B7984134
M. Wt: 218.33 g/mol
InChI Key: AVNHQOQCMHCVTP-LSDHHAIUSA-N
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Description

trans-2-(4-Propylphenyl)cyclohexanol (CAS: 933674-57-8) is a cyclohexanol derivative with a 4-propylphenyl substituent at the trans-2 position of the cyclohexanol ring. Its molecular formula is C₁₅H₂₂O, with a molar mass of 218.33–218.34 g/mol .

Properties

IUPAC Name

(1R,2S)-2-(4-propylphenyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16/h8-11,14-16H,2-7H2,1H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNHQOQCMHCVTP-LSDHHAIUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(C=C1)[C@@H]2CCCC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration-Oxidation: One common method for synthesizing trans-2-(4-Propylphenyl)cyclohexanol involves the hydroboration-oxidation of 4-propylphenylcyclohexene. The reaction typically uses borane (BH3) in tetrahydrofuran (THF) followed by oxidation with hydrogen peroxide (H2O2) in a basic medium to yield the desired alcohol.

    Sharpless Asymmetric Dihydroxylation: Another method involves the Sharpless asymmetric dihydroxylation of 4-propylphenylcyclohexene using potassium osmate dihydrate and a chiral ligand such as (DHQD)2PHAL. This method provides high enantioselectivity and yields the trans isomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes using continuous flow reactors to ensure efficient and consistent production. Catalysts and reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Trans-2-(4-Propylphenyl)cyclohexanol can undergo oxidation to form the corresponding ketone, trans-2-(4-Propylphenyl)cyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon, trans-2-(4-Propylphenyl)cyclohexane, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form trans-2-(4-Propylphenyl)cyclohexyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products:

    Oxidation: Trans-2-(4-Propylphenyl)cyclohexanone

    Reduction: Trans-2-(4-Propylphenyl)cyclohexane

    Substitution: Trans-2-(4-Propylphenyl)cyclohexyl chloride

Scientific Research Applications

Chemistry: Trans-2-(4-Propylphenyl)cyclohexanol is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. It is also employed in the study of stereochemical effects in organic reactions.

Biology: In biological research, this compound is used to investigate the effects of stereochemistry on biological activity and receptor binding. It serves as a model compound for studying the interactions of chiral molecules with biological systems.

Medicine: this compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new drugs with specific stereochemical requirements.

Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and as an intermediate in the production of specialty chemicals. Its applications extend to the manufacture of fragrances, flavors, and other consumer products.

Mechanism of Action

The mechanism of action of trans-2-(4-Propylphenyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The propylphenyl group contributes to hydrophobic interactions, enhancing the compound’s stability and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares trans-2-(4-Propylphenyl)cyclohexanol with related cyclohexanol derivatives, focusing on substituent effects, synthesis methods, and applications.

Substituent Variations and Physicochemical Properties
Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
This compound 4-Propylphenyl C₁₅H₂₂O 218.33–218.34 Research intermediate, chiral synthesis
trans-2-(Quinolin-2-yl)cyclohexanol Quinolin-2-yl C₁₅H₁₇NO 227.31 Iridium-complex ligands, catalysis
trans-2-(4-Bromo-phenyl)cyclohexanol 4-Bromophenyl C₁₂H₁₅BrO 261.15 Intermediate for halogenated derivatives
trans-2-(Azaarylsulfanyl)cyclohexanol Azaarylsulfanyl (e.g., triazolyl) Varies Varies pH-induced conformational switches
Vesamicol (trans-2-(4-Phenylpiperidinyl)cyclohexanol) 4-Phenylpiperidinyl C₁₇H₂₅NO 259.39 Cholinergic neuron imaging (VAChT ligand)

Key Observations :

  • Bulky substituents (e.g., quinolin-2-yl, 4-propylphenyl) enhance steric hindrance, influencing enantioselectivity in catalysis or ligand binding .
  • Halogenated derivatives (e.g., 4-bromophenyl) are precursors for cross-coupling reactions .
  • Polar substituents (e.g., azaarylsulfanyl) enable pH-responsive conformational changes, useful in dynamic molecular systems .

Key Observations :

  • Aluminum alkoxide reductions (e.g., Al(Oi-Pr)₃) are highly effective for trans-selectivity in cyclohexanol derivatives .
  • Enzymatic resolution (e.g., Novozym® 435) is critical for achieving high enantiopurity in pharmacologically relevant analogs like vesamicol .
Stability and Toxicity Considerations
  • Cyclohexanol Backbone: Generally stable under physiological conditions but may exhibit toxicity at high concentrations due to membrane-disrupting effects .
  • Volatility: Cyclohexane-based precursors (e.g., cyclohexanone) are highly volatile, complicating large-scale synthesis .

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